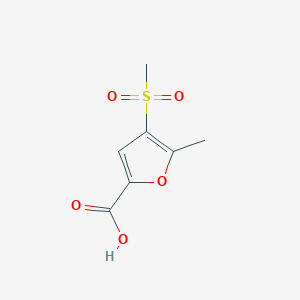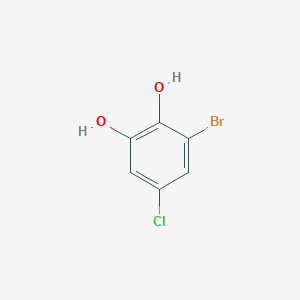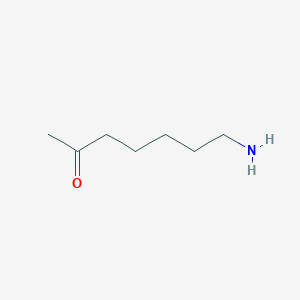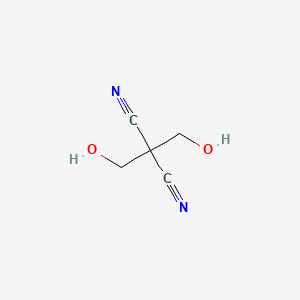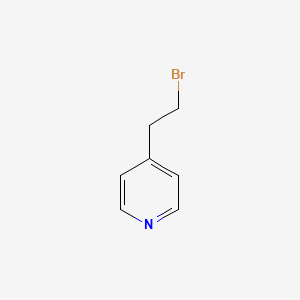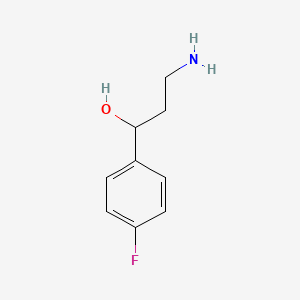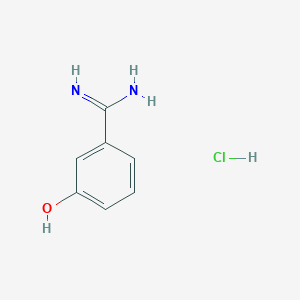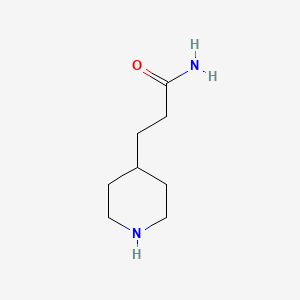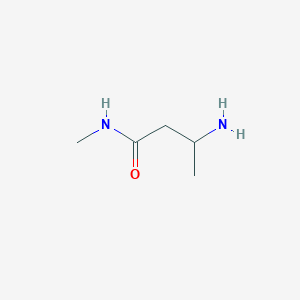
7-Bromo-4-hydrazinoquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-4-hydrazinoquinoline hydrochloride is a useful research compound. Its molecular formula is C9H9BrClN3 and its molecular weight is 274.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Synthesis of Chloro Compounds : Pyridine hydrochloride, used for cleaving ethers, is also efficient for synthesizing chloro compounds from bromo derivatives in pyridine and quinoline series, including the conversion of 7-bromo-8-hydroxyquinoline into 7-chloro-8-hydroxyquinoline (Mongin et al., 1996).
- Antibacterial Activity : New 4-(2-Heterylidenehydrazinyl)-7-chloroquinoline derivatives exhibit antibacterial activity, with some compounds showing good growth inhibition of Bacillus subtilis and Aspergillus niger (Le et al., 2018).
- Electrochemical Synthesis : Pyrazolo[4,3-c]quinoline derivatives synthesized from 7-Chloro-4-hydrazinoquinoline via electrochemical synthesis show promise in the synthesis of antidiabetic compounds (Alajmi & Youssef, 2021).
Biological and Pharmacological Activities
- Antimicrobial Activity : Sugar hydrazones derived from 2-hydrazinoquinolines, including 7-chloro-2-hydrazinoquinoline, have demonstrated moderate antimicrobial activity (Khodair et al., 1998).
- Antitubercular and Antimycobacterial Properties : Schiff bases bearing 4-aminoquinoline moiety synthesized from 7-chloro-4-hydrazinylquinoline showed promising antitubercular activity, especially against Mycobacterium tuberculosis (Salve et al., 2017).
- Antioxidant Activity : 4-hydrazinoquinoline derivatives, including variants of 7-chloro-4-hydrazinoquinoline, have shown significant antioxidant activity, indicating potential as protective agents against oxidative stress (Romanenko & Kozyr, 2022).
Photolabile Protecting Group
- Photolabile Protecting Group : Brominated hydroxyquinoline, a derivative of 7-chloro-4-hydrazinoquinoline, has been used as a photolabile protecting group for carboxylic acids, showing greater efficiency than other similar groups (Fedoryak & Dore, 2002).
Antiviral Activity
- Antiviral Activity Against COVID-19 : 7-Chloro-4-hydrazinoquinoline and its derivatives have been identified as potential antiviral agents for COVID-19 treatment, with computational evaluations supporting their efficacy (Al-Otaibi et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
(7-bromoquinolin-4-yl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3.ClH/c10-6-1-2-7-8(13-11)3-4-12-9(7)5-6;/h1-5H,11H2,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLALHEMXXUMGJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Br)NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592370 |
Source


|
| Record name | 7-Bromo-4-hydrazinylquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172413-56-7 |
Source


|
| Record name | 7-Bromo-4-hydrazinylquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


